molecular formula C15H11N3O3 B11099210 5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B11099210
M. Wt: 281.27 g/mol
InChI Key: QBXKXGNTMJIOSL-UHFFFAOYSA-N
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Description

5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinedione core with a hydroxyl-substituted phenylmethylideneamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE typically involves the condensation of phthalazinedione with 3-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol, and the product is obtained after several hours of heating . The structure of the synthesized compound is confirmed using techniques such as LCMS, 1H-NMR, and CHN analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(E)-1-(3-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is unique due to its specific structure, which combines a phthalazinedione core with a hydroxyl-substituted phenylmethylideneamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

5-[(3-hydroxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C15H11N3O3/c19-10-4-1-3-9(7-10)8-16-12-6-2-5-11-13(12)15(21)18-17-14(11)20/h1-8,19H,(H,17,20)(H,18,21)

InChI Key

QBXKXGNTMJIOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C=NC2=CC=CC3=C2C(=O)NNC3=O

Origin of Product

United States

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